

Navigating the Synthesis and Properties of Aliphatic Nitriles: A Technical Guide

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Compound of Interest

Compound Name: *2-Methoxyoctanenitrile*

Cat. No.: *B15434826*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel chemical entities is a cornerstone of scientific advancement, particularly in the fields of materials science and drug discovery. This technical guide addresses the inquiry for information on **2-Methoxyoctanenitrile**. Following a comprehensive search of chemical databases and scientific literature, a specific Chemical Abstracts Service (CAS) number for **2-Methoxyoctanenitrile** could not be identified. This suggests that it is either a novel compound or not widely reported in public-domain resources.

To provide a valuable resource in line with the detailed request, this document presents a comprehensive technical overview of a structurally related and well-documented aliphatic nitrile, 2-Hydroxy-2-methylbutanenitrile. This guide is structured to serve as a template for the type of in-depth analysis required by researchers, complete with data presentation, experimental protocols, and workflow visualizations. Furthermore, a broader discussion on the biological significance of the nitrile functional group is included to provide context for drug development professionals.

Physicochemical Properties of 2-Hydroxy-2-methylbutanenitrile

A summary of the key physicochemical properties of 2-Hydroxy-2-methylbutanenitrile is presented in the table below. Understanding these properties is crucial for its handling, application, and the design of synthetic routes.

Property	Value	Reference
CAS Number	4111-08-4	[1] [2]
Molecular Formula	C ₅ H ₉ NO	[1] [2]
Molecular Weight	99.13 g/mol	[1]
Appearance	Colorless Oil	[1]
IUPAC Name	2-hydroxy-2-methylbutanenitrile	[1]
Synonyms	2-butanone cyanohydrin, Acetone cyanohydrin	[1]
Boiling Point	197.3 °C at 760 mmHg	
Flash Point	73.1 °C	
Density	0.971 g/cm ³	
pKa (Strongest Acidic)	11.45 ± 0.29 (Predicted)	

Synthesis of 2-Hydroxy-2-methylbutanenitrile: Experimental Protocol

The synthesis of α -hydroxynitriles, such as 2-Hydroxy-2-methylbutanenitrile, is a fundamental transformation in organic chemistry. The following is a representative experimental protocol for its synthesis via a cyanohydrin reaction.

Objective: To synthesize 2-Hydroxy-2-methylbutanenitrile from 2-butanone and a cyanide source.

Materials:

- 2-butanone (Methyl Ethyl Ketone)

- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Acetic Acid (glacial)
- Diethyl ether (or other suitable organic solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- A solution of sodium cyanide in water is prepared in a round-bottom flask and cooled in an ice bath to 0-5 °C with constant stirring.
- A solution of 2-butanone in a suitable organic solvent is added dropwise to the cooled cyanide solution.
- Glacial acetic acid is then added slowly via a dropping funnel, maintaining the temperature below 10 °C. The reaction is typically stirred for several hours at this temperature.
- Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is carefully neutralized with a saturated aqueous sodium bicarbonate solution.
- The aqueous layer is extracted multiple times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator to yield the crude 2-Hydroxy-2-methylbutanenitrile.

- Further purification can be achieved by vacuum distillation.

Safety Note: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide gas upon acidification. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

General Biological Activity of Nitriles

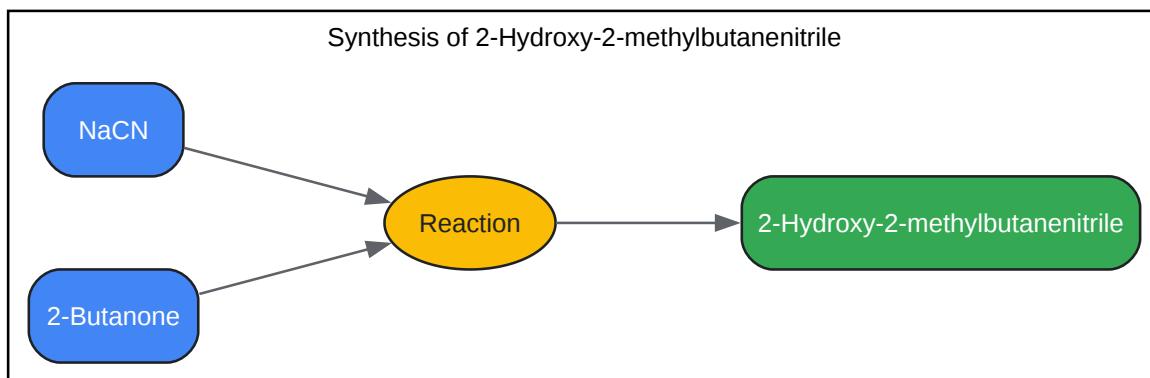
The nitrile functional group is a versatile component in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[\[3\]](#)[\[4\]](#) More than 60 small molecule drugs on the market contain a cyano group.[\[4\]](#)

Key Roles of the Nitrile Group in Drug Design:

- **Metabolic Stability:** Incorporation of a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of a drug molecule.[\[5\]](#)
- **Bioisosterism:** The nitrile group can act as a bioisostere for other functional groups like a carbonyl or a halogen.[\[5\]](#)
- **Target Binding:** The linear geometry and electronic properties of the nitrile group allow it to participate in various non-covalent interactions with protein targets, including hydrogen bonds, polar interactions, and π - π stacking.[\[5\]](#)
- **Covalent Inhibition:** The electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues (e.g., cysteine) in the target protein.[\[4\]](#)

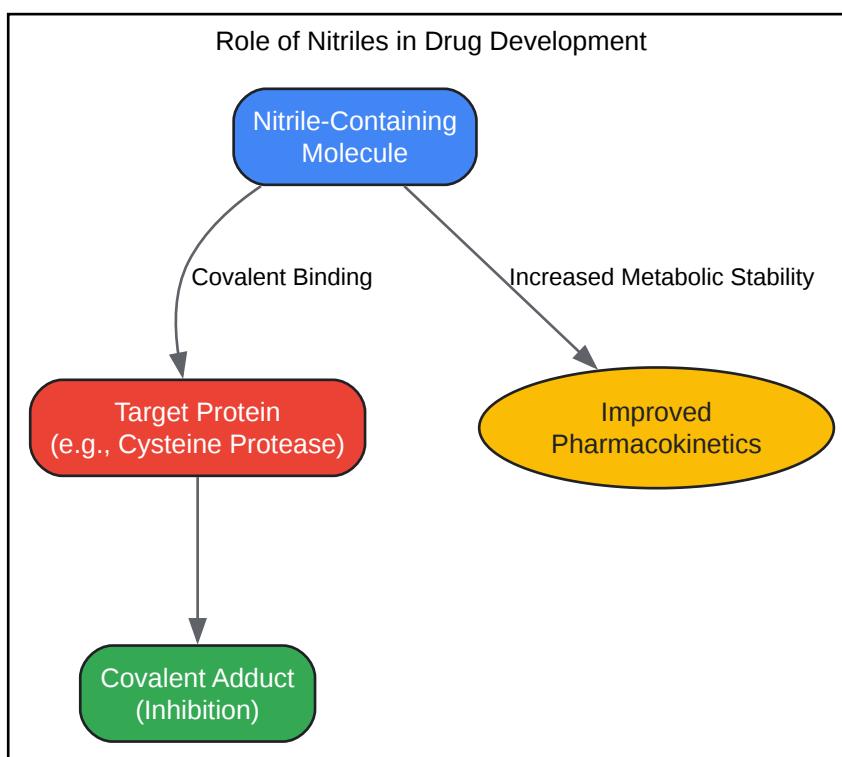
Visualizing Synthetic and Biological Pathways

Diagrams are essential for illustrating complex workflows and relationships in chemical and biological sciences. Below are examples of diagrams created using the DOT language, as requested.



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Caption: Synthetic pathway for 2-Hydroxy-2-methylbutanenitrile.



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Caption: Conceptual role of nitriles in covalent inhibition and pharmacokinetics.

Conclusion

While specific data for **2-Methoxyoctanenitrile** remains elusive, this guide provides a robust framework for the technical evaluation of related aliphatic nitriles, using 2-Hydroxy-2-methylbutanenitrile as a pertinent example. The outlined experimental protocols, tabulated data, and visualized workflows are designed to meet the rigorous standards of the scientific research community. The versatile chemistry and biological significance of the nitrile functional group underscore its importance in modern chemical synthesis and drug discovery, warranting continued investigation into novel nitrile-containing compounds.

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- To cite this document: BenchChem. [Navigating the Synthesis and Properties of Aliphatic Nitriles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15434826#what-is-the-cas-number-for-2-methoxyoctanenitrile>]

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